3-butoxyaniline
CAS No.: 23079-68-7
Cat. No.: VC2045678
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23079-68-7 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 3-butoxyaniline |
| Standard InChI | InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 |
| Standard InChI Key | ZIZHOYOBASUITD-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC(=C1)N |
| Canonical SMILES | CCCCOC1=CC=CC(=C1)N |
Introduction
PHYSICAL AND CHEMICAL PROPERTIES
3-Butoxyaniline, also known as 3-butoxyphenylamine, is identified by the CAS number 23079-68-7. It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . Physically, it exists as a solid at room temperature with a boiling point of 136–139 °C at 10 mmHg pressure .
The compound contains an amine group (-NH2) attached to a benzene ring at position 1, and a butoxy group (-OC4H9) at position 3. This structural arrangement contributes to its chemical reactivity, particularly in nucleophilic and electrophilic reactions. Spectroscopic data reveals its structural characteristics, with 1H-NMR (DMSO-d6) showing signals at δ: 6.87 (t, J = 8.4 Hz, 1H); 6.11–6.14 (m, 2H); 6.03–6.08 (m, 1H); 5.00 (s, 2H) .
The hydrochloride salt of 3-butoxyaniline (CAS: 70743-76-9) has a molecular formula of C10H16ClNO and a molecular weight of 201.69 g/mol. This salt form often exhibits enhanced stability and improved solubility in aqueous solutions compared to the free base.
Table 1: Physical and Chemical Properties of 3-Butoxyaniline
| Property | Value |
|---|---|
| CAS Number | 23079-68-7 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Physical State | Solid |
| Boiling Point | 136–139 °C (at 10 mmHg) |
| Hazard Classification | Irritant (Xn) |
| Risk Statement | Harmful if swallowed (H302) |
SYNTHESIS METHODS
The primary method for synthesizing 3-butoxyaniline involves the direct alkylation of 3-aminophenol with butyl bromide in the presence of a strong base such as sodium hydride . This approach follows a modified procedure according to studies by De Marco et al., which has been successfully employed for preparing various alkoxyanilines .
The synthesis reaction can be represented as:
3-Aminophenol + Butyl bromide → 3-Butoxyaniline + HBr
The synthetic process typically involves the following steps:
-
Deprotonation of the hydroxyl group of 3-aminophenol using sodium hydride
-
Nucleophilic substitution reaction with butyl bromide
-
Purification of the product through distillation or recrystallization
This methodology has been reported to yield approximately 70% of the desired product . The reaction is typically conducted in acetonitrile at room temperature for 24 hours, followed by appropriate workup procedures .
APPLICATIONS AND USES
Pharmaceutical Intermediates
3-Butoxyaniline serves as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. It has been utilized as a key precursor in the preparation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which have demonstrated significant antibacterial and antimycobacterial activities .
These derivatives have shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains and various mycobacterial species, including Mycobacterium tuberculosis and M. avium subsp. paratuberculosis . The biological activity of these compounds appears to be influenced by the structural features inherited from the 3-butoxyaniline moiety.
Chemical Synthesis
As an aromatic amine with an alkoxy substituent, 3-butoxyaniline participates in various chemical reactions typical of anilines. These include:
-
Diazotization and subsequent azo coupling reactions for dye synthesis
-
Acylation reactions to form amides
-
Nucleophilic substitution reactions
-
Participation in multicomponent reactions
For example, it has been noted that 3-butoxyaniline can participate in the Strecker reaction, which involves the formation of α-aminonitriles through a multicomponent reaction with ketones and cyanide sources .
BIOLOGICAL ACTIVITY
Antimicrobial Properties
Derivatives synthesized from 3-butoxyaniline have been evaluated for their antimicrobial activities, with promising results against various pathogens:
Antibacterial Activity
Compounds containing the 3-butoxyaniline moiety have demonstrated activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness of these compounds against bacterial pathogens appears to be related to their lipophilicity and surface activity, which may enhance their ability to penetrate bacterial cell membranes.
Antimycobacterial Activity
Some derivatives synthesized using 3-butoxyaniline have shown activity against Mycobacterium tuberculosis H37Ra and M. avium subsp. paratuberculosis . The mechanism of action has been hypothesized to involve interference with mycobacterial energy metabolism, possibly affecting the proton pump F0F1H+ATPase or inhibiting the biosynthesis of amino acids .
Photosynthetic Electron Transport Inhibition
Certain compounds derived from 3-butoxyaniline have demonstrated the ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea) chloroplasts . This property suggests potential applications as herbicides or plant growth regulators.
Table 2: Biological Activities of 3-Butoxyaniline Derivatives
| Biological Target | Activity Type | IC50/MIC Range | Reference |
|---|---|---|---|
| S. aureus & MRSA | Antibacterial | 5.9-763 μM | |
| M. tuberculosis | Antimycobacterial | 24-745 μM | |
| Spinach chloroplasts | PET inhibition | 6.9-182 μM |
STRUCTURE-ACTIVITY RELATIONSHIPS
Research on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides derived from 3-butoxyaniline and other alkoxyanilines has revealed important structure-activity relationships that influence their biological efficacy :
Influence of Substitution Pattern
The position of substitution on the aniline ring significantly impacts biological activity. Compounds with ortho-substitution (position 2) often demonstrate higher antibacterial activity compared to meta-substituted (position 3) or para-substituted (position 4) derivatives . This effect may be attributed to the potential for intramolecular hydrogen bonding in ortho-substituted compounds.
Effect of Alkoxy Chain Length
The length of the alkoxy chain affects the lipophilicity and, consequently, the biological activity of the compounds:
-
Compounds with even-numbered alkoxy chains (e.g., butoxy) generally show higher antibacterial activity
-
Longer chains typically correspond to increased lipophilicity, which often correlates with enhanced membrane penetration
-
Branched chains (e.g., sec-butoxy) may exhibit distinct biological profiles due to stereochemical effects
Correlation with Physicochemical Parameters
The biological activity of 3-butoxyaniline derivatives correlates with several physicochemical parameters :
-
Lipophilicity (log P): Higher lipophilicity often corresponds to increased biological activity, particularly antibacterial efficacy
-
Molar volume: Compounds with larger molar volumes may demonstrate distinct activity profiles
-
Surface tension: Lower surface tension values typically correlate with enhanced biological activity due to improved interaction with cellular membranes
Table 3: Physicochemical Parameters of Selected Alkoxyanilines
| Compound | log P | Molar Volume (cm³) | Surface Tension (dyne/cm) |
|---|---|---|---|
| 3-Methoxyaniline | 4.56 | 37.15 | 58.71 |
| 3-Propoxyaniline | 5.13 | 70.16 | 54.92 |
| 3-Butoxyaniline | 5.54 | 86.67 | 53.42 |
| 3-(sec-Butoxy)aniline | 5.47 | 87.05 | 52.38 |
These data indicate that 3-butoxyaniline possesses intermediate values for these parameters compared to shorter-chain (methoxy, propoxy) and branched (sec-butoxy) analogs .
TOXICOLOGICAL CONSIDERATIONS
Hazard Classification
3-Butoxyaniline is classified as harmful if swallowed (H302) and is categorized as an irritant . The compound carries the GHS pictogram GHS07, indicating potential health hazards .
Cytotoxicity
Studies on the cytotoxicity of 3-butoxyaniline derivatives using THP-1 cells (a human monocytic cell line) have yielded valuable insights :
-
The LD50 values for 3-butoxyaniline derivatives range from >30 μM to 16.5 μM, depending on the specific structural modifications
-
Cytotoxicity appears to be closely connected with substitution at the meta-position of aniline and increases with longer and branched alkoxy chains
-
Compounds with LD50 values greater than 30 μM are considered promising candidates for further development as antimicrobial agents
These findings suggest that while 3-butoxyaniline itself may pose certain health hazards, its derivatives can be designed to minimize cytotoxicity while maintaining desirable biological activities.
COMPARATIVE ANALYSIS WITH RELATED COMPOUNDS
Positional Isomers
3-Butoxyaniline can be compared with its structural isomers (2-butoxyaniline and 4-butoxyaniline), which differ in the position of the butoxy group on the aniline ring :
-
2-Butoxyaniline (ortho-isomer): Often demonstrates higher antibacterial activity, possibly due to intramolecular hydrogen bonding
-
3-Butoxyaniline (meta-isomer): Typically exhibits moderate biological activity with distinct physicochemical properties
-
4-Butoxyaniline (para-isomer): Shows different biological profiles and has been more extensively used in the synthesis of materials such as liquid crystals and perylene diimides
Other Alkoxyanilines
Comparison with alkoxyanilines bearing different alkoxy groups reveals structure-dependent variations in properties and activities :
-
Methoxyanilines: Lower lipophilicity, higher water solubility, different biological activity profiles
-
Propoxyanilines: Intermediate lipophilicity and biological activities
-
Sec-butoxyanilines: Similar molar volume to butoxyanilines but with different surface tension properties and often enhanced biological activities
Table 4: Comparative Activity of Various Alkoxyaniline Derivatives
| Compound | S. aureus MIC (μM) | MRSA MIC (μM) | M. tuberculosis MIC (μM) |
|---|---|---|---|
| 2-Methoxyaniline derivative | 55 | 55 | 51 |
| 3-Methoxyaniline derivative | 873 | 873 | 51 |
| 2-Butoxyaniline derivative | 763 | 763 | 373 |
| 3-Butoxyaniline derivative | 763 | 763 | 745 |
| 4-Butoxyaniline derivative | 763 | 763 | 745 |
| 2-(sec-Butoxy)aniline derivative | 5.9 | 11.9 | 23 |
This data illustrates the significant impact of both the position (ortho, meta, para) and the nature of the alkoxy substituent on antimicrobial activity .
CURRENT RESEARCH AND FUTURE PERSPECTIVES
Research on 3-butoxyaniline and its derivatives continues to evolve, with several promising directions:
Medicinal Chemistry Applications
The development of new antimicrobial agents based on the 3-butoxyaniline scaffold represents an important research direction, particularly given the global challenge of antimicrobial resistance . Compounds derived from 3-butoxyaniline have shown promise against resistant bacterial strains such as MRSA, suggesting potential therapeutic applications.
Agricultural Applications
The ability of certain 3-butoxyaniline derivatives to inhibit photosynthetic electron transport suggests potential applications in agriculture as herbicides or plant growth regulators . Further research in this area could lead to the development of new agrochemicals with selective activities.
Material Science
While research on 3-butoxyaniline in material science applications is limited, the use of its para-isomer (4-butoxyaniline) in the synthesis of perylene tetracarboxylic diimides suggests similar potential for 3-butoxyaniline . These compounds have applications in organic electronics, which represents an expanding field of research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume